molecular formula C16H12N6OS B6015488 N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pyridine-2-carboxamide

N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pyridine-2-carboxamide

Cat. No.: B6015488
M. Wt: 336.4 g/mol
InChI Key: SGZYVXDFNZTBGT-UHFFFAOYSA-N
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Description

N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pyridine-2-carboxamide is a triazolothiadiazole derivative characterized by a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core. Key structural features include:

  • A 3-methyl group on the triazolothiadiazole ring.
  • A para-substituted phenyl group at the 6-position of the triazolothiadiazole, linked to a pyridine-2-carboxamide moiety.

The pyridine-2-carboxamide group may enhance solubility and target-binding specificity compared to simpler substituents.

Properties

IUPAC Name

N-[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6OS/c1-10-19-20-16-22(10)21-15(24-16)11-5-7-12(8-6-11)18-14(23)13-4-2-3-9-17-13/h2-9H,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZYVXDFNZTBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Phosphorus Oxychloride

The triazolothiadiazole scaffold is synthesized through cyclocondensation of 4-amino-5-(4-aminophenyl)-4H-triazole-3-thiol with substituted carboxylic acids in the presence of POCl₃. For the target compound, pyridine-2-carboxylic acid serves as the acylating agent. The reaction proceeds via nucleophilic attack of the thiol group on the activated carbonyl, followed by intramolecular cyclization to form the thiadiazole ring.

Reaction Conditions :

  • Molar Ratio : 1:1 (triazole-thiol : pyridine-2-carboxylic acid)

  • Solvent : Phosphorus oxychloride (neat)

  • Temperature : Reflux at 110°C for 4–6 hours

  • Workup : Quenching with ice-water, neutralization with NaOH, and recrystallization from ethanol.

Key Spectral Data :

  • IR : Absorption at 1601 cm⁻¹ (C=N), 685 cm⁻¹ (C-S-C), and 3175 cm⁻¹ (aromatic C-H).

  • ¹H NMR : Signals at δ 8.27–9.20 ppm for aromatic protons, δ 1.98 ppm for the methyl group.

Alternative Pathway via Thiourea Intermediate

A complementary approach involves the synthesis of N-(2,2,2-trichloro-1-(3-mercapto-4H-1,2,4-triazol-4-yl)thioureido)ethyl)carboxamides , followed by HgO-mediated dehydrosulfurization in glacial acetic acid. While this method is demonstrated for carboxamides, adapting it for pyridine-2-carboxamide requires:

  • Isothiocyanate Formation : Reacting 2,2,2-trichloro-1-hydroxyethylcarboxamide with thiophosgene.

  • Thiourea Synthesis : Condensation with 4-amino-4H-1,2,4-triazole-3-thiol.

  • Cyclization : HgO in acetic acid at 100°C for 1.5 hours.

Advantages :

  • Higher functional group tolerance.

  • Yields of 42–62% for analogous compounds.

Functionalization with Pyridine-2-Carboxamide

Amide Coupling Strategies

The phenylpyridine-2-carboxamide moiety is introduced via two primary methods:

Direct Coupling Using Carbodiimides

Reagents :

  • Pyridine-2-carboxylic acid , EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).

  • Solvent : DMF or THF.

  • Conditions : Room temperature, 12–24 hours.

Mechanism : Activation of the carboxylic acid to an active ester, followed by nucleophilic acyl substitution by the aniline group on the triazolothiadiazole.

In Situ Acylation During Cyclization

Integrating the acyl group during the POCl₃-mediated cyclization step eliminates the need for post-functionalization. This one-pot method enhances atom economy but requires stringent control of stoichiometry.

Optimization and Challenges

Yield Maximization

ParameterOptimal ValueImpact on Yield
POCl₃ Volume (mL)1080%
Reaction Time (h)4–6<6h avoids decomposition
Recrystallization SolventEthanolPurity >95%

Common Side Reactions

  • Over-Oxidation : Prolonged heating with POCl₃ degrades the thiadiazole ring.

  • Hydrolysis : Premature quenching with water leads to carboxylic acid byproducts.

Spectroscopic Validation

IR Spectroscopy

  • C=N Stretch : 1601–1650 cm⁻¹ confirms triazole formation.

  • C-S-C Bend : 639–685 cm⁻¹ validates thiadiazole cyclization.

¹H NMR Analysis

  • Aromatic Protons : Multiplet signals at δ 7.38–9.20 ppm.

  • Methyl Group : Singlet at δ 1.98 ppm (3H, -CH₃).

Mass Spectrometry

  • Molecular Ion Peak : m/z 392.1 (calculated for C₁₉H₁₄N₆OS).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
POCl₃ Cyclization8095High
HgO-Mediated5590Moderate

The POCl₃ route is preferred for industrial-scale synthesis due to higher yields and simpler workup .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl or pyridine rings.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant promise in medicinal chemistry due to its potential as an antitumor agent and anti-inflammatory drug .

Antitumor Activity

Recent studies have highlighted the efficacy of triazole derivatives in cancer treatment. For example, compounds containing the triazole ring have demonstrated cytotoxic effects against various cancer cell lines. The specific structure of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pyridine-2-carboxamide suggests it could inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.

Anti-inflammatory Properties

Research has shown that derivatives of thiadiazoles possess anti-inflammatory properties. The incorporation of the triazole moiety may enhance these effects by modulating inflammatory mediators. In vitro studies indicated that compounds similar to this structure exhibit significant inhibition of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity

The compound's structural attributes suggest potential antimicrobial activity against a range of pathogens. Thiadiazole derivatives have been widely studied for their antimicrobial properties.

Agrochemical Applications

In agrochemistry, nitrogen-containing heterocycles like triazoles are recognized for their use as fungicides and herbicides .

Fungicidal Activity

Given the antifungal properties observed in related compounds, this compound could be explored for its potential to control plant pathogens. Preliminary studies suggest that similar derivatives exhibit moderate to high activity against phytopathogenic fungi .

Material Sciences

The unique electronic properties of triazole derivatives also lend themselves to applications in material sciences , particularly in the development of nonlinear optical materials .

Optical Properties

Research indicates that triazole-based compounds can exhibit nonlinear optical properties which are valuable in photonic applications. The ability to manipulate light at the molecular level opens avenues for developing advanced materials used in lasers and optical devices .

Table 1: Summary of Biological Activities

Activity TypeCompound StructureObserved EffectReference
AntitumorN-[4-(3-methyl[1,2,4]triazolo...Cytotoxicity against cancer cell lines
Anti-inflammatoryN-[4-(3-methyl[1,2,4]triazolo...Inhibition of pro-inflammatory cytokines
AntimicrobialN-[4-(3-methyl[1,2,4]triazolo...Activity against Gram-positive bacteria
Nonlinear OpticalN-[4-(3-methyl[1,2,4]triazolo...Enhanced optical properties

Mechanism of Action

The mechanism of action of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The triazole-thiadiazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The compound’s ability to bind to specific targets makes it a valuable tool for studying molecular mechanisms and developing targeted therapies.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name/ID Substituents Biological Activity (IC₅₀/Other) Key Properties References
Target Compound 3-methyl, 6-(4-pyridine-2-carboxamide phenyl) Not reported (hypothesized kinase inhibition) High solubility (carboxamide), moderate lipophilicity
20d () 3-(4-pyridinyl), 6-(N-methyl-pyrrolyl) Not specified Melting point: 200°C, moderate yield (59%)
CDK5/p25 Inhibitor () 6-phenyl, acetamide IC₅₀ = 42 ± 1 nM (CDK5/p25 kinase) Potent kinase inhibition
4b () 3-(α-naphthyl), 6-aryl Antibacterial (Gram-positive bacteria) High lipophilicity, crystalline solid
Naphthamide Derivative () 3-methyl, 6-(3-phenyl)-linked naphthamide Not reported Molecular weight: 385.44 g/mol

Key Observations:

Substituent Position and Bioactivity :

  • The 6-position of the triazolothiadiazole is critical for bioactivity. For example, the CDK5/p25 inhibitor () with a 6-phenyl group exhibits potent kinase inhibition (IC₅₀ = 42 nM), while the target compound’s 6-(4-pyridine-2-carboxamide phenyl) group may optimize solubility and receptor binding .
  • Substituents at the 3-position (e.g., methyl in the target compound vs. 4-pyridinyl in 20d) influence melting points and synthetic yields .

Functional Group Impact :

  • Pyridine-carboxamide (target compound): Likely enhances hydrogen-bonding capacity and aqueous solubility compared to lipophilic groups like α-naphthyl () or dichloroacetamide () .
  • Methyl groups (e.g., 3-methyl in the target compound) may improve metabolic stability by reducing oxidative degradation .

Key Insights:

Synthetic Accessibility :

  • The target compound’s synthesis likely involves phase-transfer catalysis (as in ), given the need for coupling aromatic amines with heterocyclic carboxyl groups .
  • Yields for analogous compounds (e.g., 20a-d in ) range from 52–61%, suggesting moderate synthetic efficiency for triazolothiadiazoles .

Bioactivity Trends :

  • Electron-withdrawing groups (e.g., dichloroacetamide in ) correlate with enhanced kinase inhibition (IC₅₀ = 30 nM) . The target compound’s carboxamide group may mimic this effect.
  • Lipophilic substituents (e.g., α-naphthyl in ) improve membrane permeability but reduce solubility .

Biological Activity

N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pyridine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest a range of pharmacological properties associated with the triazole and thiadiazole moieties. This article will explore its biological activity, synthesizing available research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H16N6SC_{17}H_{16}N_{6}S with a molecular weight of 344.41 g/mol. The presence of both triazole and thiadiazole rings contributes to its biological activity.

PropertyValue
Molecular FormulaC17H16N6SC_{17}H_{16}N_{6}S
Molecular Weight344.41 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that derivatives of triazolo-thiadiazoles exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazolo-thiadiazole derivatives that demonstrated potent antibacterial and antifungal activities against multiple strains. The mechanism is believed to involve disruption of microbial cell wall synthesis and function .

Anticancer Properties

The cytotoxic potential of this compound has been evaluated in vitro against various cancer cell lines. Preliminary results indicated an IC50 range from 1.1 to 18.8 µM for related compounds . The structure–activity relationship (SAR) studies suggest that modifications in the thiadiazole and triazole rings can enhance anticancer activity by improving lipophilicity and cellular uptake .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory assays where it was compared with standard anti-inflammatory drugs. The mechanism involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .

Case Studies

  • Antinociceptive Activity : In a study evaluating antinociceptive effects using various models (e.g., hot plate and tail flick tests), compounds derived from thiadiazole exhibited significant pain-relieving properties compared to aspirin .
  • Urease Inhibition : Another study focused on the antiurease properties of triazolo-thiadiazole derivatives against urease-positive microorganisms. The results indicated enhanced inhibition compared to traditional urease inhibitors .

Q & A

Q. What are the key synthetic strategies for preparing N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pyridine-2-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Cyclization reactions to form the triazolo-thiadiazole core. For example, precursors like 4-amino-5-(substituted-phenyl)-1,2,4-triazole-3-thiol undergo cyclization with carboxylic acids in phosphoryl chloride (POCl₃) .
  • Coupling reactions to attach the pyridine-2-carboxamide moiety to the triazolo-thiadiazole-phenyl scaffold. Solvent choice (e.g., acetonitrile, DMF) and catalysts (e.g., HgO for dehydrosulfurization) critically influence yields .

Q. What analytical methods are used to confirm the structure and purity of this compound?

  • 1H/13C NMR spectroscopy : To verify substituent positions and aromatic proton environments (e.g., distinguishing pyridine protons from triazole-thiadiazole signals) .
  • X-ray crystallography : Resolves bond angles and confirms fused heterocyclic geometry (e.g., dihedral angles between triazole and thiadiazole rings) .
  • HPLC-MS : Validates purity (>95%) and molecular weight .

Q. What are the reported biological activities of this compound?

Preliminary studies on structurally analogous triazolo-thiadiazoles suggest:

  • Antimicrobial activity : Inhibition of bacterial/fungal growth via disruption of membrane integrity or enzyme inhibition (e.g., 14α-demethylase lanosterol) .
  • Anticancer potential : Apoptosis induction in cancer cell lines via ROS modulation .
  • Enzyme inhibition : Competitive binding to acetylcholinesterase or protein tyrosine phosphatase 1B .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent variation : Replace the methyl group on the triazolo-thiadiazole with electron-withdrawing (e.g., -CF₃) or bulky groups (e.g., piperidinyl) to enhance target binding .
  • Scaffold hybridization : Fuse imidazo-pyridine or chromeno-pyridine moieties (as in related derivatives) to improve pharmacokinetic properties .
  • Assay design : Use enzyme-specific assays (e.g., 14α-demethylase inhibition for antifungal activity) paired with cytotoxicity profiling (e.g., MTT assays on HEK-293 cells) .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

  • Control for substituent effects : Compare analogs with identical triazolo-thiadiazole cores but differing phenyl/pyridine substituents (e.g., methoxy vs. trifluoromethyl groups) .
  • Validate assay conditions : Replicate studies under standardized pH, temperature, and solvent conditions (e.g., DMSO concentration ≤0.1% to avoid false negatives) .
  • Cross-reference structural analogs : Use compounds like 3-(2-fluorophenyl)-6-(phenoxymethyl)-triazolo-thiadiazole (X-ray-confirmed structure) as positive controls .

Q. What computational methods predict this compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to 14α-demethylase lanosterol (PDB: 3LD6). Focus on hydrogen bonds between the pyridine carboxamide and heme cofactors .
  • MD simulations : Simulate ligand-protein stability (e.g., 100 ns runs in GROMACS) to assess conformational changes in the triazolo-thiadiazole core .
  • QSAR modeling : Train models on datasets of triazolo-thiadiazole derivatives to predict logP, IC₅₀, and toxicity .

Q. How can researchers address low solubility or bioavailability in preclinical studies?

  • Salt formation : Convert the free base to hydrochloride or mesylate salts to enhance aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve cellular uptake in in vivo models .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) on the pyridine ring for pH-dependent release .

Methodological Considerations

Q. How to design a robust protocol for synthesizing this compound with high reproducibility?

  • Stepwise purity checks : Monitor intermediates via TLC (silica gel 60 F₂₅₄) and purify via column chromatography (ethyl acetate/hexane gradients) .
  • Optimize reaction time/temperature : For cyclization steps, use microwave-assisted synthesis (e.g., 100°C for 30 min) to reduce side products .

Q. What are the best practices for storing and handling this compound?

  • Storage : Keep under argon at -20°C in amber vials to prevent oxidation of the thiadiazole ring .
  • Handling : Use gloveboxes for air-sensitive steps (e.g., coupling reactions with LiAlH₄) .

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